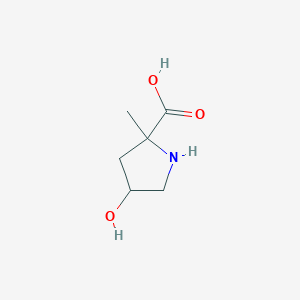

4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid

Description

Key Identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 1367364-78-0 |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| SMILES | CC1(CC(CN1)O)C(=O)O |

| InChIKey | IWARIVJLIISIED-UHFFFAOYSA-N |

Alternative names include 4-hydroxy-2-methylproline and α-methyl-4-hydroxy-DL-proline, though these are not IUPAC-compliant. The "DL" designation indicates the compound exists as a racemic mixture of enantiomers.

Molecular Geometry and Stereochemical Analysis

The molecule features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) in a puckered conformation. Substituents at positions 2 and 4 introduce steric and electronic perturbations:

- Methyl Group (C2) : Introduces steric hindrance, favoring a chair-like conformation to minimize strain.

- Carboxylic Acid (C2) : Participates in hydrogen bonding, stabilizing the zwitterionic form in aqueous solutions.

- Hydroxyl Group (C4) : Engages in intramolecular hydrogen bonding with the carboxylic acid, influencing ring puckering.

Stereochemistry:

- The compound exhibits two chiral centers at C2 and C4.

- The C2 carbon bears both the methyl and carboxylic acid groups, leading to R/S configurations depending on substituent priorities.

- Racemization at C2 is possible under basic conditions due to the α-proton’s acidity.

| Chiral Center | Possible Configurations |

|---|---|

| C2 | R or S |

| C4 | R or S |

Comparative analysis with related compounds, such as cis-4-hydroxy-1-methyl-D-proline, highlights distinct stereochemical outcomes based on substitution patterns.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

¹H NMR :

- Pyrrolidine Ring Protons : δ 1.5–2.5 ppm (multiplet, ring CH₂ groups).

- Methyl Group (C2) : δ 1.2 ppm (singlet, 3H).

- Hydroxyl Proton (C4) : δ 4.8 ppm (broad, exchangeable with D₂O).

- Carboxylic Acid Proton : δ 12.1 ppm (broad, absent in D₂O exchange).

¹³C NMR :

- C2 (Carboxylic Acid) : δ 175 ppm.

- C2 (Methyl) : δ 25 ppm.

- C4 (Hydroxyl-Bearing) : δ 70 ppm.

Infrared (IR) Spectroscopy:

- O-H Stretch : 2500–3300 cm⁻¹ (broad, carboxylic acid and hydroxyl).

- C=O Stretch : 1700 cm⁻¹ (carboxylic acid).

- C-O Stretch : 1200 cm⁻¹ (hydroxyl).

Mass Spectrometry:

- Molecular Ion Peak : m/z 145.16 ([M]⁺).

- Fragmentation Patterns :

- Loss of H₂O (m/z 127).

- Decarboxylation (m/z 101).

Comparative Analysis of Tautomeric Forms

The compound exhibits prototropic tautomerism mediated by the carboxylic acid and hydroxyl groups:

| Tautomer | Stability | Key Features |

|---|---|---|

| Keto Form | Most stable in neutral pH | Carboxylic acid intact |

| Enol Form | Minor contributor | Conjugated double bond (C4–C5) |

- Keto-Enol Equilibrium : Favors the keto form due to the aromatic stabilization of the pyrrolidine ring.

- pH-Dependent Behavior :

- Acidic Conditions : Protonation of the carboxylic acid (pKa ≈ 2.5).

- Basic Conditions : Deprotonation of the hydroxyl group (pKa ≈ 10.5).

No evidence of ring-chain tautomerism is observed, as the pyrrolidine ring remains intact across pH ranges.

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

4-hydroxy-2-methylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c1-6(5(9)10)2-4(8)3-7-6/h4,7-8H,2-3H2,1H3,(H,9,10) |

InChI Key |

IWARIVJLIISIED-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CN1)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Protection and Functionalization of Precursors

The synthesis generally begins with the formation of the pyrrolidine ring, followed by selective functionalization at the C2 and C4 positions.

Protection of amino groups: The amino functionalities are often protected using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during subsequent steps. For example, reacting amino precursors with di-tert-butyl dicarbonate (Boc2O) under basic conditions yields N-Boc-protected intermediates.

Introduction of the methyl group at C2: Alkylation reactions, such as methylation using methyl iodide or methyl triflate, are employed on the pyrrolidine ring or its precursors to install the methyl substituent stereoselectively.

Hydroxylation at C4: The hydroxyl group is introduced via stereoselective hydroxylation, often through oxidation or reduction pathways that favor the (S)-configuration at C4. Enzymatic or chiral auxiliary-mediated hydroxylation can enhance stereoselectivity.

Carboxylation at C2

The carboxylic acid moiety is introduced through carboxylation reactions, typically involving:

Carbon dioxide (CO₂) fixation: Nucleophilic attack on CO₂ under basic conditions, often facilitated by organometallic catalysts or organocatalysts, to form the carboxylate intermediate, which is then acidified to yield the free acid.

Use of activated intermediates: In some routes, the amino precursor is first converted into an ester or amide, followed by hydrolysis or direct carboxylation.

Stereoselective Synthesis

Achieving high stereoselectivity at both chiral centers is critical. Strategies include:

Chiral starting materials: Using enantiomerically pure precursors such as chiral amino acids or amino alcohols.

Chiral catalysts or auxiliaries: Employing chiral ligands or auxiliaries during cyclization or functionalization steps to favor the formation of the desired stereoisomer.

Enzymatic methods: Biocatalysis using transaminases or other enzymes can provide high enantioselectivity, especially in the formation of the pyrrolidine ring.

Industrial Production and Modern Techniques

Recent advancements favor flow microreactor systems for large-scale synthesis due to their enhanced control over reaction parameters, improved safety, and sustainability. For example:

| Technique | Conditions | Yield | Notes |

|---|---|---|---|

| Flow microreactor synthesis | Precise temperature and reagent control | Up to 90% | Enables stereoselective and scalable production |

| Enzymatic synthesis | Biocatalysts at mild temperatures | High enantiomeric excess (>98%) | Environmentally friendly and cost-effective |

These methods optimize the stereoselectivity and purity of the final product, making them suitable for pharmaceutical applications.

Research Findings and Data

Research indicates that the synthesis of this compound often involves multi-step pathways with key intermediates such as N-Boc-protected pyrrolidines, which are then deprotected and functionalized. For instance:

Patents and literature reveal procedures involving the protection of amino groups, methylation at C2, hydroxylation at C4, and subsequent deprotection to yield the target acid.

Example from patent EP3015456A1 : Describes a route where a pyrrolidine derivative is methylated, hydroxylated, and then deprotected to obtain the free acid, with yields exceeding 80% under optimized conditions.

Flow synthesis techniques have been reported to streamline the process, reducing reaction times and improving stereoselectivity.

Data Summary and Reaction Parameters

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Protection | Boc₂O, base | Room temperature, inert atmosphere | ~85% | Protects amino groups for selective reactions |

| Methylation | Methyl iodide/triflate | Base, controlled temperature | ~80-90% | Stereoselective methylation at C2 |

| Hydroxylation | Oxidants or enzymatic | Mild, chiral induction | >95% enantiomeric excess | Stereoselective hydroxylation at C4 |

| Carboxylation | CO₂ fixation | Elevated pressure, base | >80% | Forms the carboxylic acid moiety |

Notes on Stereochemistry and Purity

Achieving stereochemical purity is paramount. Techniques such as chiral HPLC, NMR with chiral shift reagents, and optical rotation measurements are employed to confirm enantiomeric excess and stereochemical configuration.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 2-methylpyrrolidine-2-carboxylic acid.

Reduction: Formation of 4-hydroxy-2-methylpyrrolidine.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its diverse applications, which can be categorized as follows:

Medicinal Chemistry

4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid has been evaluated for its potential therapeutic properties. Its ability to interact with enzymes and receptors makes it a candidate for drug development. Notably, it has shown promise in the following areas:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which are crucial in combating oxidative stress-related diseases.

-

Enzyme Inhibition :

- Acetylcholinesterase (AChE) : Inhibiting AChE may increase acetylcholine levels, potentially benefiting conditions like Alzheimer's disease.

- Cyclooxygenase (COX) : Compounds that inhibit COX enzymes may serve as anti-inflammatory agents.

Biochemical Applications

The compound is utilized in various biochemical pathways due to its stabilizing properties. It plays a role in protein synthesis and is involved in enzyme mechanisms and protein-ligand interactions.

Polymer Science

In polymer chemistry, this compound is used as a building block for synthesizing polymers with specific functional characteristics. Its chiral nature allows for the creation of materials with unique properties suitable for advanced applications.

Data Table of Applications

| Application Area | Specific Uses | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Antioxidant activity, enzyme inhibition | Significant potential in treating oxidative stress and neurodegenerative diseases |

| Biochemistry | Protein synthesis, enzyme interactions | Stabilizes biochemical pathways; enhances enzyme activity |

| Polymer Science | Building block for functional polymers | Chiral properties lead to unique material characteristics |

Case Study 1: Antioxidant Properties

A study conducted on pyrrolidine derivatives demonstrated that compounds similar to this compound exhibited notable antioxidant activity. These compounds were tested against various free radicals and showed significant protective effects on cellular models exposed to oxidative stress.

Case Study 2: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry highlighted the enzyme inhibition capabilities of this compound. The compound was found to effectively inhibit acetylcholinesterase, leading to increased acetylcholine levels in vitro. This suggests potential therapeutic applications in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and ionic interactions, which can influence its biological activity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes.

Comparison with Similar Compounds

Structural Analogues of Pyrrolidine Carboxylic Acids

The following table summarizes key structural analogs of 4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, highlighting differences in substituents, molecular weight, and biological relevance:

Biological Activity

4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid, also known as hydroxymethylpyrrolidine, is a cyclic amino acid derivative notable for its potential biological activities and applications in pharmaceuticals and biochemical research. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in various fields.

Chemical Structure and Properties

- Molecular Formula : C₅H₉NO₃

- Molecular Weight : Approximately 145.16 g/mol

- Functional Groups : Hydroxyl group (-OH) at the 4-position and a carboxylic acid group (-COOH) at the 2-position of the pyrrolidine ring.

The presence of these functional groups allows for participation in hydrogen bonding and ionic interactions, which significantly influence its biological activity.

Biological Activities

Research has identified several key biological activities associated with this compound:

-

Neuroprotective Effects :

- Studies indicate that this compound exhibits neuroprotective properties, potentially beneficial in neurodegenerative diseases. It may enhance neuronal survival and function by modulating oxidative stress pathways.

-

Enzyme Modulation :

- The compound has been shown to act as an enzyme inhibitor or modulator, affecting various biochemical processes. This includes interactions with specific enzymes involved in metabolic pathways.

-

Therapeutic Potential :

- Investigations into its therapeutic properties suggest potential applications in drug development, particularly as a precursor for synthesizing more complex pharmaceutical agents.

The mechanism of action of this compound involves:

- Hydrogen Bonding : The hydroxyl and carboxylic acid groups facilitate hydrogen bonding, which is crucial for binding to biological targets.

- Ionic Interactions : These interactions can stabilize the compound's conformation, enhancing its affinity for specific receptors or enzymes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Proline | Pyrrolidine ring without hydroxyl group | Essential amino acid in protein synthesis |

| Hydroxyproline | Hydroxylated derivative of proline | Important in collagen stability |

| Pyrrolidine-2-carboxylic acid | Simpler derivative without hydroxyl group | Limited biological activity |

The unique combination of functional groups in this compound contributes to its distinct biological activities and potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Neuroprotective Study :

- A study demonstrated that this compound could reduce neuronal apoptosis in models of oxidative stress, suggesting its potential role as a neuroprotective agent.

-

Enzyme Interaction Study :

- Research indicated that this compound inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.

-

Pharmacological Evaluation :

- In pharmacological evaluations, the compound showed promising results as a lead for developing new drugs targeting neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.